molecular formula C10H11ClO2 B3152061 4-Methoxy-2-methylphenylacetyl chloride CAS No. 726191-60-2

4-Methoxy-2-methylphenylacetyl chloride

Cat. No.: B3152061
CAS No.: 726191-60-2
M. Wt: 198.64 g/mol
InChI Key: PZGKFFCKJBDANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylphenylacetyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenylacetyl chloride can be synthesized through the reaction of 4-methoxy-2-methylphenylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride in an inert atmosphere, such as nitrogen, to produce the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxy-2-methylphenylacetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

    Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: The reduction reaction is carried out in an inert atmosphere, often at low temperatures to control the reaction rate.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Alcohols: Formed by the reduction of the acyl chloride group.

Scientific Research Applications

4-Methoxy-2-methylphenylacetyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds for research purposes.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylphenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetyl chloride: Similar structure but lacks the methyl group at the 2-position.

    2-Methylphenylacetyl chloride: Similar structure but lacks the methoxy group at the 4-position.

    Phenylacetyl chloride: The parent compound without any substituents on the phenyl ring.

Uniqueness

4-Methoxy-2-methylphenylacetyl chloride is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity and the types of derivatives that can be synthesized from it. The methoxy group is an electron-donating group, which can affect the electrophilicity of the acyl chloride group, while the methyl group can provide steric hindrance, influencing the compound’s overall reactivity .

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGKFFCKJBDANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-methylphenylacetyl chloride
Reactant of Route 2
4-Methoxy-2-methylphenylacetyl chloride
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-methylphenylacetyl chloride
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-methylphenylacetyl chloride
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-methylphenylacetyl chloride
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-methylphenylacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.